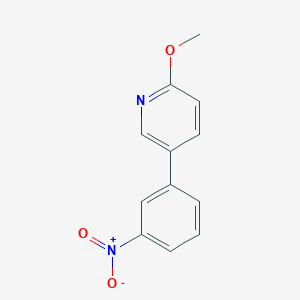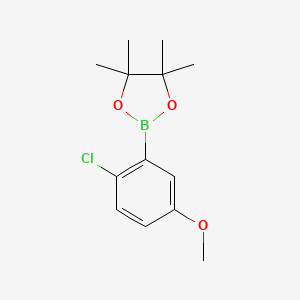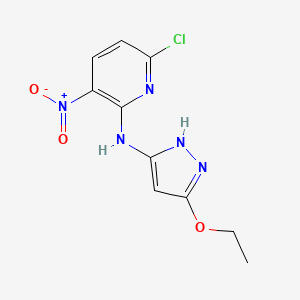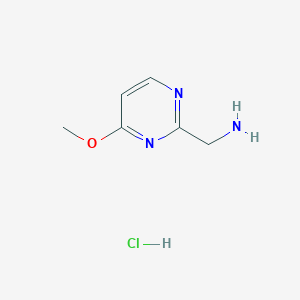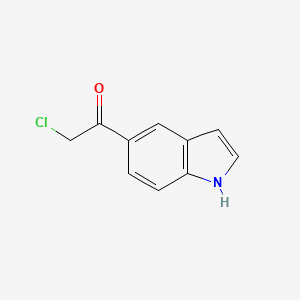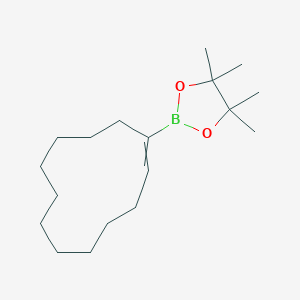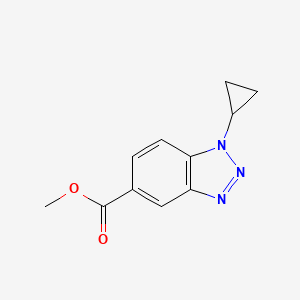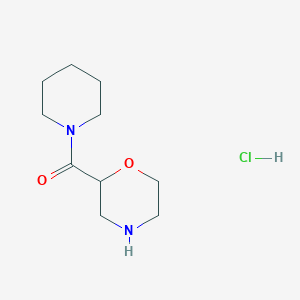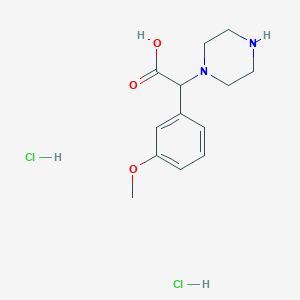
(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride
Übersicht
Beschreibung
“(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride” is a biochemical used for proteomics research . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Molecular Structure Analysis
The molecular formula of “(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride” is C13H18N2O3•2HCl .Physical And Chemical Properties Analysis
The molecular weight of “(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride” is 323.21 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
Synthesis Techniques : The synthesis of derivatives of (3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride involves various chemical reactions. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved through acetylation protection of ferulic acid, reaction with piperazine, and deacetylation, yielding a product with over 56.9% yield (Wang Xiao-shan, 2011).
Chemical Structure Analysis : Various spectroscopic methods, including IR, 1HNMR, and MS, are employed to confirm the chemical structure of synthesized derivatives. This detailed analysis is crucial for understanding the compound's properties and potential applications (Wang Xiao-shan, 2011).
Biological and Pharmacological Applications
Antimicrobial Activity : Some derivatives of (3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride exhibit antimicrobial properties. For example, new pyridine derivatives synthesized from this compound have been tested for antibacterial and antifungal activities, showing variable and modest effectiveness (N. Patel & S. N. Agravat, 2011).
Antioxidant Activity : Some piperazine derivatives of this compound have been screened for their antioxidant activity using various methods. Results indicate that certain derivatives possess notable radical scavenging abilities, highlighting their potential as antioxidants (L. Mallesha, K. Harish, K. Mohana, & N. D. Rekha, 2014).
Anti-inflammatory and Analgesic Properties : Research indicates that some derivatives possess anti-inflammatory and analgesic properties. For instance, phthaloylimidoalkyl derivatives of the compound showed significant inhibition in inflammation and pain assays, suggesting their potential therapeutic use in managing pain and inflammation (L. Okunrobo & C. Usifoh, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-2-piperazin-1-ylacetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.2ClH/c1-18-11-4-2-3-10(9-11)12(13(16)17)15-7-5-14-6-8-15;;/h2-4,9,12,14H,5-8H2,1H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEQEDVYQDSHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



